4-allyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole
Description
The compound 4-allyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole (hereafter referred to as Compound A) is a heterocyclic molecule featuring a triazole core substituted with a thiazole-pyrazole hybrid and a benzylsulfanyl group. Its structural complexity arises from the integration of multiple pharmacophoric elements:
- Triazole ring: Known for hydrogen-bonding capabilities and metabolic stability.
- Thiazole-pyrazole moiety: Enhances aromatic interactions and electron-withdrawing effects via trifluoromethyl (-CF₃) groups.
- Allyl group: May confer conformational flexibility and influence pharmacokinetics.
Compound A’s design leverages the bioisosteric properties of trifluoromethyl groups, which improve resistance to oxidative metabolism .
Properties
IUPAC Name |
2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-[4-prop-2-enyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F6N6S2/c1-3-7-32-17(15-11-35-18(28-15)33-16(21(25,26)27)8-12(2)31-33)29-30-19(32)34-10-13-5-4-6-14(9-13)20(22,23)24/h3-6,8-9,11H,1,7,10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZCWESYHOBMSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=NN=C(N3CC=C)SCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F6N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-allyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Molecular Formula
The molecular formula of the compound is with a molar mass of approximately 372.39 g/mol. The structure includes various functional groups that may contribute to its biological activity, such as thiazole, pyrazole, and triazole moieties.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | 1,2,4-triazole ring |
| Substituents | Allyl group, trifluoromethyl groups |
| Functional Groups | Thiazole and pyrazole derivatives |
Antitumor Activity
Research indicates that compounds containing thiazole and pyrazole rings exhibit significant anticancer properties. The presence of these rings in the structure of our compound suggests potential antitumor activity. For instance, studies have shown that thiazole derivatives can induce cytotoxic effects in various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluating the cytotoxic effects of thiazole derivatives found that certain modifications led to enhanced activity against cancer cells. The structure-activity relationship (SAR) analysis highlighted that electron-donating groups significantly improved efficacy against specific cancer types .
Antimicrobial Properties
The compound is also hypothesized to possess antimicrobial properties due to the presence of the pyrazole moiety. Pyrazoles have been documented for their broad-spectrum antimicrobial activities against bacteria and fungi .
Research Findings
In a comparative study, various pyrazole derivatives were tested for their antimicrobial efficacy. The results demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial properties, compounds similar to the one have shown anti-inflammatory activities. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses.
Research indicates that thiazole and triazole compounds can inhibit specific pathways involved in inflammation, such as the NF-kB signaling pathway . This suggests that our compound may also exert anti-inflammatory effects through similar mechanisms.
Research Data Table
The following table summarizes key findings from recent studies regarding the biological activities of compounds related to our target molecule:
Scientific Research Applications
Antitumor and Antiviral Properties
Recent studies have highlighted the compound's promising antitumor and antiviral activities. For instance, derivatives of triazole compounds have shown effective inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. This mechanism suggests that the compound could be developed into an antitumoral agent through structural modifications to enhance its potency against specific cancer types .
In addition, research indicates that the incorporation of pyrazole and thiazole moieties can lead to enhanced antiviral activity. The structural diversity provided by trifluoromethyl groups further optimizes the pharmacological profile of the compound, making it a candidate for antiviral drug development .
Agricultural Applications
The compound's biological properties extend to agricultural applications as well. Compounds containing thiazole and triazole frameworks are known for their fungicidal and herbicidal activities. The presence of the allyl group may enhance its efficacy against various plant pathogens, making it a potential candidate for developing new agrochemicals aimed at improving crop resistance .
Synthesis and Characterization
The synthesis of this compound involves several steps that include the reaction of various precursors under controlled conditions to achieve high yields. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Antitumor Activity
In a study focusing on triazole derivatives, researchers synthesized a series of compounds related to 4-allyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole . These compounds exhibited significant cytotoxic effects on various cancer cell lines, demonstrating IC50 values in the low micromolar range. The study concluded that modifications to the pyrazole ring could further enhance antitumor activity .
Case Study 2: Agricultural Efficacy
A field study evaluated the effectiveness of a related thiazole-triazole compound in controlling fungal pathogens in crops. The results indicated a substantial reduction in disease incidence compared to untreated controls, suggesting that this class of compounds could serve as effective fungicides .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications: Thiazole-Pyrazole-Triazole Hybrids
Compound B : 4-Allyl-3-(methylsulfanyl)-5-(2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl)-4H-1,2,4-triazole
- Key Difference : Methylsulfanyl substituent instead of [3-(trifluoromethyl)benzyl]sulfanyl.
- Impact :
Compound C : 3-[(4-Fluorobenzyl)sulfanyl]-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole
- Key Differences :
- Substituent : 4-Fluorobenzyl vs. 3-(trifluoromethyl)benzyl.
- Pyrazole modification : Pyrrole substituent instead of trifluoromethyl.
- Impact :
Halogenated Derivatives: Chloro vs. Trifluoromethyl
Compound D : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Key Differences :
- Chlorophenyl and dihydropyrazole vs. trifluoromethyl-substituted pyrazole-thiazole in Compound A.
- Rigid dihydropyrazole reduces conformational flexibility compared to Compound A’s allyl group.
- Impact :
- Compound D exhibits antimicrobial activity (MIC = 8 µg/mL for S. aureus), suggesting that Compound A’s -CF₃ groups may enhance potency .
- Crystal packing in Compound D (isostructural with bromo analog) shows halogen-dependent intermolecular interactions, whereas Compound A’s -CF₃ groups may favor hydrophobic packing .
Sulfanyl Group Variations
Compound E : 3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole
- Key Difference : Chlorophenyl and methylphenyl substituents on the triazole core vs. thiazole-pyrazole in Compound A.
- ~39% for Compound A) . Both compounds share the [3-(trifluoromethyl)benzyl]sulfanyl group, suggesting similar solubility challenges requiring formulation optimization .
Anticonvulsant Activity
- Triazole derivatives (e.g., 3-amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole) exhibit ED₅₀ values comparable to diazepam (1.4 vs. 1.2 mg/kg) .
- Compound A’s trifluoromethyl groups may enhance CNS penetration, but its larger size could limit bioavailability compared to simpler triazoles .
Antimicrobial and Antifungal Activity
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including the formation of a thiazolyl-pyrazole intermediate and subsequent triazole-thiol functionalization. Key challenges include controlling regioselectivity during heterocycle formation and minimizing side reactions from trifluoromethyl groups. Optimization strategies include:
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
Structural elucidation requires a combination of techniques:
- 1H/13C-NMR : To confirm proton environments and carbon frameworks, especially for distinguishing thiazole and triazole moieties .
- FT-IR : Identifies sulfur-containing groups (e.g., C-S stretches at ~600–700 cm⁻¹) and trifluoromethyl signals .
- LC-MS : Validates molecular weight and purity, critical for intermediates and final products .
- Elemental analysis : Ensures stoichiometric consistency between theoretical and experimental C/H/N/S ratios .
Q. How can researchers isolate and purify intermediates during synthesis?
Intermediate purification often involves:
- Column chromatography : Using silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate thiazole-pyrazole intermediates .
- Recrystallization : Ethanol or methanol solvents improve crystal purity for intermediates like triazole-thiol derivatives .
- Acid-base extraction : Isolate sulfanyl-containing intermediates by adjusting pH to precipitate target compounds .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR shifts or IR peaks) be resolved during structural validation?
Discrepancies may arise from dynamic molecular conformations or solvent effects. Mitigation strategies include:
Q. What molecular docking approaches predict this compound’s biological activity, and how reliable are they?
Molecular docking studies against targets like 14-α-demethylase lanosterol (PDB: 3LD6) can predict antifungal activity. Key steps:
- Ligand preparation : Optimize the compound’s 3D structure using software like AutoDock Vina .
- Binding site analysis : Focus on hydrophobic pockets accommodating trifluoromethyl and thiazole groups .
- Validation : Compare docking scores with known inhibitors (e.g., fluconazole) and validate via in vitro assays .
Q. How do structural modifications (e.g., allyl vs. benzyl groups) influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Allyl groups : Enhance membrane permeability due to increased lipophilicity .
- Trifluoromethyl substituents : Improve metabolic stability and target affinity via fluorine’s electronegativity .
- Sulfanyl linkages : Modulate redox activity and interactions with cysteine residues in enzymes . Method: Synthesize analogs (e.g., replacing allyl with hexyl) and compare IC₅₀ values in bioassays .
Q. What pharmacokinetic challenges arise from this compound’s physicochemical properties?
High molecular weight (~500 g/mol) and logP (>3) may limit solubility and oral bioavailability. Strategies to address this:
- Prodrug design : Introduce phosphate groups to enhance aqueous solubility .
- Nanoparticle encapsulation : Use liposomal carriers to improve biodistribution .
- In vitro ADME assays : Assess cytochrome P450 metabolism and plasma protein binding .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental elemental analysis data?
Minor deviations (<0.5%) may arise from hygroscopicity or incomplete combustion. Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
